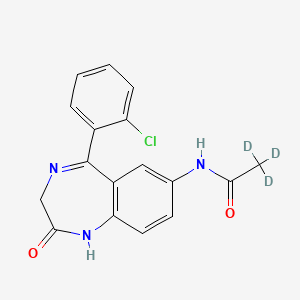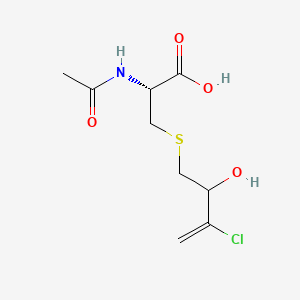
N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chloro-substituted hydroxybutenyl group, and the amino acid L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.
Chlorination and Hydroxylation: The N-acetyl-L-cysteine is then subjected to chlorination and hydroxylation reactions to introduce the 3-chloro-2-hydroxy-3-buten-1-yl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Interacting with receptors: Affecting signal transduction pathways.
Participating in redox reactions: Influencing cellular redox balance and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of the target compound, known for its antioxidant properties.
S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine: Lacks the acetyl group but shares the chloro-hydroxybutenyl moiety.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Similar structure with a different substituent on the sulfur atom.
Uniqueness
“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is unique due to the presence of both the acetyl group and the chloro-hydroxybutenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14ClNO4S |
|---|---|
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3-chloro-2-hydroxybut-3-enyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14ClNO4S/c1-5(10)8(13)4-16-3-7(9(14)15)11-6(2)12/h7-8,13H,1,3-4H2,2H3,(H,11,12)(H,14,15)/t7-,8?/m0/s1 |
Clé InChI |
DQNHQCRVEKCUQB-JAMMHHFISA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSCC(C(=C)Cl)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(C(=C)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


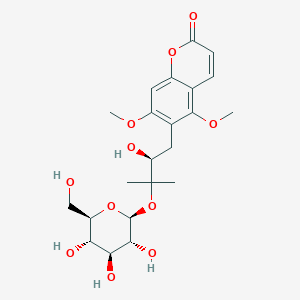

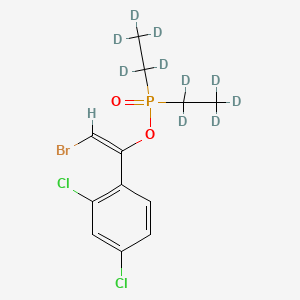
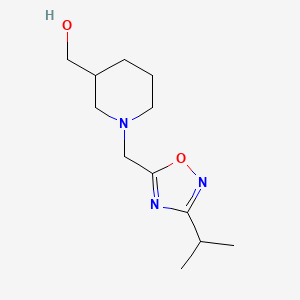
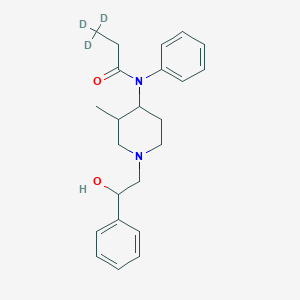
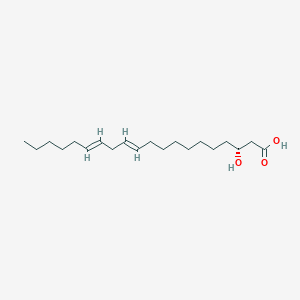

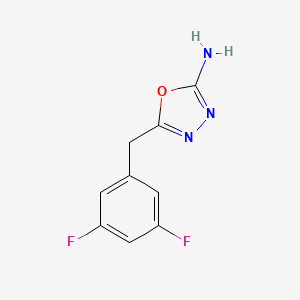
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
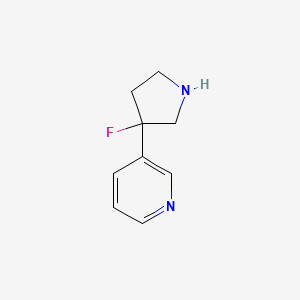

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)

